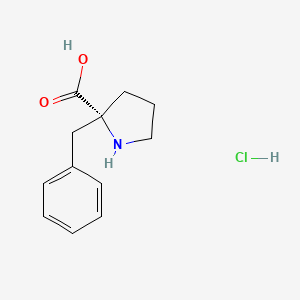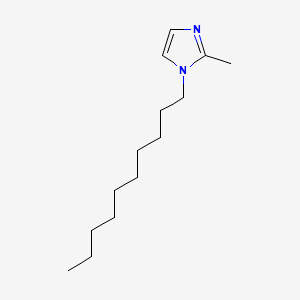
Ácido 5-cloro-1-metil-1H-pirazola-4-carboxílico
Descripción general
Descripción
5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid, also known as 5-chloropyrazole-4-carboxylic acid, is a compound belonging to the class of pyrazoles. It is a white crystalline solid with a molecular formula of C4H4ClN2O2 and a molecular weight of 147.5 g/mol. It is soluble in water, ethanol, and methanol. 5-Chloropyrazole-4-carboxylic acid is widely used in scientific research, primarily as an intermediate for the synthesis of various pharmaceuticals. This article provides an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-chloropyrazole-4-carboxylic acid.
Aplicaciones Científicas De Investigación
Química Medicinal y Descubrimiento de Fármacos
Los derivados de pirazol, incluyendo compuestos como el ácido 5-cloro-1-metil-1H-pirazola-4-carboxílico, son ampliamente utilizados en química medicinal y descubrimiento de fármacos debido a sus diversas actividades biológicas. Han sido estudiados por sus propiedades antibacterianas, antiinflamatorias, anticancerígenas, analgésicas, anticonvulsivas, antihelmínticas, antioxidantes y herbicidas .
Agroquímica
En el campo de la agroquímica, los pirazoles sirven como intermediarios importantes para la síntesis de herbicidas y pesticidas. Sus propiedades herbicidas los hacen valiosos en el desarrollo de nuevas formulaciones para proteger los cultivos .
Química de Coordinación
Los pirazoles son conocidos por actuar como ligandos en la química de coordinación debido a su capacidad de donar átomos de nitrógeno para la coordinación metálica. Esto puede conducir a la formación de varios complejos metálicos con aplicaciones potenciales en catálisis y ciencia de materiales .
Química Organometálica
En química organometálica, los derivados de pirazol se pueden utilizar para sintetizar compuestos organometálicos que tienen aplicaciones en catálisis y como reactivos en la síntesis orgánica .
Inhibición de la Corrosión
Los compuestos de pirazol se han estudiado por su potencial como inhibidores de la corrosión, particularmente en ambientes ácidos. Pueden formar películas protectoras en las superficies metálicas para prevenir la corrosión .
Química Analítica
La estructura química de los pirazoles les permite ser utilizados en química analítica para la detección y cuantificación de diversas sustancias mediante técnicas como la espectroscopia IR .
Síntesis de Nuevas Entidades Químicas
Los derivados de pirazol son intermediarios clave en la síntesis de una amplia gama de entidades químicas. Se utilizan en diversas estrategias sintéticas para producir nuevos compuestos con las propiedades deseadas .
Cristalografía
Las estructuras cristalinas de los derivados de pirazol son de interés en el campo de la cristalografía. La determinación de la estructura cristalina puede proporcionar información sobre las propiedades y las posibles aplicaciones de estos compuestos .
InTechOpen - Pyrazole Scaffold Springer - Biological Activities of Pyrazole Derivatives Springer - Corrosion Study MDPI - Synthesis of Pyrazole Derivatives Springer - Crystal Structure
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related compounds that the interaction with its targets could involve strong h-bonding interactions . This interaction could lead to changes in the target’s function, thereby exerting its biological effects.
Biochemical Pathways
Based on the wide range of biological activities associated with similar compounds, it can be inferred that multiple pathways could be affected . These pathways could involve various cellular processes, leading to downstream effects such as antiviral, anti-inflammatory, and anticancer activities, among others .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound could have various effects at the molecular and cellular levels .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
Propiedades
IUPAC Name |
5-chloro-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYOVMHXYNKROV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370935 | |
| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54367-66-7 | |
| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














